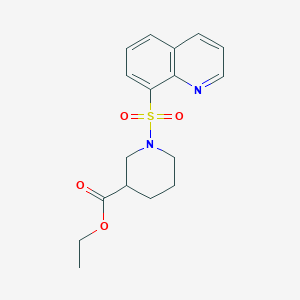

ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate

説明

Ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate is a piperidine derivative featuring a quinoline-8-sulfonyl group at the 1-position and an ethyl carboxylate moiety at the 3-position. The ethyl ester improves solubility in organic solvents, making the compound suitable for synthetic modifications.

特性

IUPAC Name |

ethyl 1-quinolin-8-ylsulfonylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-2-23-17(20)14-8-5-11-19(12-14)24(21,22)15-9-3-6-13-7-4-10-18-16(13)15/h3-4,6-7,9-10,14H,2,5,8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABZKASWEGYHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline ring system. One common method involves the reaction of 8-hydroxyquinoline with sulfonyl chloride to introduce the sulfonyl group. This is followed by the reaction with piperidine and ethyl chloroformate to form the final ester product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the ester or sulfonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the ester group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines .

科学的研究の応用

Biological Activities

-

Antimicrobial Activity

- Compounds containing quinoline and piperidine structures have shown promising antimicrobial properties. Research indicates that derivatives of ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate exhibit significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

-

Anticancer Potential

- Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, derivatives were evaluated for their anti-proliferative effects on A549 (lung cancer), QGY (hepatocellular carcinoma), and HeLa (cervical cancer) cells, showing promising results in inhibiting cell growth .

-

Neuropharmacological Effects

- The compound has been investigated for its potential as a kappa-opioid receptor antagonist, which may be beneficial in treating mood disorders such as depression and anxiety. Research indicates that certain derivatives can effectively modulate neurotransmitter release and exhibit favorable pharmacokinetic profiles .

- Anti-inflammatory Properties

Case Study 1: Antimicrobial Evaluation

A series of ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate derivatives were synthesized and tested against a panel of pathogens. The results indicated that modifications to the quinoline moiety significantly affected antimicrobial potency, with some derivatives exhibiting minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro studies assessed the efficacy of this compound against various cancer cell lines. Results showed that specific structural modifications enhanced cytotoxicity, leading to increased apoptosis rates in treated cells. The mechanism was linked to the activation of caspase pathways, indicating potential for further development as an anticancer agent .

作用機序

The mechanism of action of ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function. These interactions contribute to the compound’s bioactivity and potential therapeutic effects .

類似化合物との比較

The following analysis compares ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate with structurally related piperidine and quinoline derivatives, emphasizing substituent effects, synthetic routes, and functional properties.

Structural and Functional Group Variations

Table 1: Key Structural Features and Functional Groups

Key Observations :

- Sulfonyl vs. Tosyl Groups: The target compound’s quinolin-8-ylsulfonyl group differs from the 3-tosylquinolin-4-yl group in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate .

- Ester Positioning : Ethyl carboxylate at the 3-position (target compound) versus the 4-position () alters the piperidine ring’s conformational flexibility, impacting interactions with chiral biological targets.

- Simpler Derivatives: Ethyl-N-methyl piperidine-3-carboxylate () lacks the quinoline-sulfonyl group, resulting in lower molecular weight and higher hydrophilicity, correlating with its reported antimicrobial activity .

Key Observations :

- Sulfonylation Strategies : The target compound’s synthesis likely parallels methods in , where sulfonyl groups are introduced via electrophilic substitution or nucleophilic displacement.

- Complexity in Functionalization : Fluorophenyl and nitro groups in require multi-step cyclization and nitro-group retention under acidic conditions, contrasting with the target compound’s simpler ester and sulfonyl motifs .

生物活性

Ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The quinoline portion is known for its ability to engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acids, enhancing binding affinity and specificity for target sites .

Antiparasitic Activity

Research indicates that compounds similar to ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate exhibit significant antiparasitic properties. For instance, quinoline derivatives have shown effectiveness against Trypanosoma cruzi and Leishmania species, suggesting potential applications in treating parasitic infections .

| Compound | Target Parasite | Activity | Reference |

|---|---|---|---|

| Ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate | T. cruzi | Moderate | |

| Quinoline Derivative A | L. chagasi | High |

Anticancer Activity

Ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate has been investigated for its anticancer properties. Studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, some derivatives showed synergistic effects when combined with established chemotherapeutics like cisplatin .

Cholinesterase Inhibition

The compound has also been evaluated for its potential as a cholinesterase inhibitor, which is relevant for neurodegenerative diseases such as Alzheimer's disease. Certain piperidine derivatives have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's treatment .

Case Studies

- Antiparasitic Efficacy : A study involving a series of quinoline sulfonamides revealed that ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate exhibited moderate efficacy against T. cruzi, indicating its potential as a lead compound for developing new antiparasitic agents .

- Anticancer Synergy : In vitro studies showed that the combination of ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate with cisplatin resulted in enhanced cytotoxicity against SKOV-3 ovarian cancer cells compared to either agent alone, highlighting its potential for combinatorial therapy .

- Cholinesterase Inhibition : Research demonstrated that derivatives containing the piperidine moiety exhibited significant inhibition of AChE activity with IC50 values ranging from 9 to 20 µM, suggesting their utility in treating cognitive disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。